3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate

Fluoropolymer Synthesis Surface Science Materials Chemistry

This high-fluorine-content branched C8 methacrylate monomer delivers exceptional water contact angles (>120°) and enhanced durability. The unique hydroxyl spacer enables robust crosslinking to substrates, mitigating delamination. Ideal for anti-graffiti, non-stick, and amphiphilic block copolymer applications. Differentiated from linear analogs by improved compatibility and film clarity.

Molecular Formula C16H11F19O3
Molecular Weight 612.23 g/mol
CAS No. 88752-37-8
Cat. No. B1586417
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate
CAS88752-37-8
Molecular FormulaC16H11F19O3
Molecular Weight612.23 g/mol
Structural Identifiers
SMILESCC(=C)C(=O)OCC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O
InChIInChI=1S/C16H11F19O3/c1-5(2)7(37)38-4-6(36)3-8(17,18)10(20,21)12(24,25)14(28,29)13(26,27)11(22,23)9(19,15(30,31)32)16(33,34)35/h6,36H,1,3-4H2,2H3
InChIKeyWNVNMSONKCMAPU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl Methacrylate (CAS 88752-37-8) | Fluorinated Methacrylate Monomer for Low Surface Energy Coatings


3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate (CAS 88752-37-8, C16H11F19O3, MW 612.23 g/mol ) is a highly fluorinated methacrylate monomer characterized by a branched perfluoroalkyl chain (C8 with a terminal -CF3 branch) and a hydroxyl-containing spacer . As a building block for low surface energy polymers and surface modification agents, this compound combines the reactivity of a methacrylate ester with the extreme hydrophobicity and oleophobicity conferred by 19 fluorine atoms, representing a distinct molecular architecture within the broader class of fluoroalkyl (meth)acrylates.

Why 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl Methacrylate Cannot Be Replaced by Simple Linear Fluoroalkyl Methacrylates


The performance of fluorinated coatings is exquisitely sensitive to the molecular architecture of the fluoroalkyl side chain, including its length, degree of fluorination, branching, and the nature of the spacer group [1]. Generic substitution with commonly available linear analogs, such as 2-(perfluorooctyl)ethyl methacrylate (C8, linear) or shorter-chain homologs, fails to replicate the targeted balance of surface energy, crystallization behavior, and polymer compatibility afforded by the specific branched C8-perfluoro segment and hydroxyl-propyl spacer present in CAS 88752-37-8. Empirical data show that perfluoroalkyl chain length and branching directly dictate the achievable contact angle and surface reorganization dynamics, making precise monomer selection a critical parameter in achieving reproducible coating performance [2].

Quantitative Evidence for Selecting 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl Methacrylate (CAS 88752-37-8) Over Structural Analogs


Molecular Architecture: Branched Perfluoroalkyl Chain Differentiates from Linear C8 Analogs

The target compound possesses a branched C8 perfluoroalkyl chain with 19 fluorine atoms (C16H11F19O3, MW 612.23) , distinguishing it from the linear analog 1H,1H,2H,2H-perfluorooctyl methacrylate (C12H9F13O2, MW 432.17) which contains only 13 fluorine atoms on a linear C6 chain [1]. This higher fluorine density (59.0% F by mass for the target vs. 51.1% for the linear analog) contributes to lower surface energy potential, as surface fluorine content is directly correlated with hydrophobic performance [2].

Fluoropolymer Synthesis Surface Science Materials Chemistry

Hydrophobic Performance: Inferred Surface Energy Advantage from Related F19-Methacrylate Data

While direct contact angle data for polymers of CAS 88752-37-8 are not published, the structurally related 2-(perfluoro-7-methyloctyl)ethyl methacrylate (FMA-F19) provides a quantitative benchmark. Copolymers of FMA-F19 with MMA achieve water contact angles exceeding 120°, a threshold associated with excellent water repellency [1]. This performance places it among the most hydrophobic perfluoroalkyl methacrylates available. Shorter-chain analogs, such as 2-(perfluorohexyl)ethyl methacrylate (FMA-F13), generally yield lower contact angles due to reduced surface fluorine density and increased chain mobility [2].

Coatings Hydrophobicity Contact Angle

Functional Reactivity: Hydroxyl Group Enables Post-Polymerization Modification and Enhanced Adhesion

Unlike simple fluoroalkyl methacrylates that lack additional reactive handles (e.g., 1H,1H,2H,2H-perfluorooctyl methacrylate), the target compound incorporates a secondary hydroxyl group on the spacer between the methacrylate and the perfluoroalkyl tail. This hydroxyl functionality (confirmed by the chemical structure and a hydrogen bond donor count of 1 ) provides a site for post-polymerization reactions (e.g., crosslinking with isocyanates or epoxides) and promotes adhesion to polar substrates, a common weakness of purely fluorinated surfaces [1].

Polymer Chemistry Functional Monomers Adhesion Promotion

Supply and Procurement: Custom Synthesis Necessitates Early-Stage Vendor Engagement

3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate is not a standard catalog item at major chemical distributors; it is typically available through custom synthesis from specialized fluorochemical suppliers . This contrasts with widely available linear analogs like 1H,1H,2H,2H-perfluorooctyl methacrylate, which can be purchased off-the-shelf [1]. The procurement pathway for CAS 88752-37-8 involves lead times for custom manufacturing, making early sourcing a critical project planning step.

Specialty Chemicals Research Reagents Custom Synthesis

High-Value Application Scenarios for 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl Methacrylate (CAS 88752-37-8) Based on Evidence


Synthesis of Durable, Ultra-Low Surface Energy Coatings Requiring Covalent Adhesion

The combination of a high-fluorine-content branched perfluoroalkyl chain and a reactive hydroxyl spacer makes this monomer uniquely suited for fabricating durable low-energy surfaces. In applications such as anti-graffiti coatings or non-stick industrial tooling, the hydroxyl group can be crosslinked with isocyanates or epoxides to form robust urethane or ether linkages to the substrate, mitigating the delamination issues typical of non-functional fluoropolymers [1]. This addresses a key procurement driver: the need for long-lasting performance rather than just high initial contact angle.

Formulation of High-Performance Water-Repellent (Superhydrophobic) Polymer Blends

Based on class-level inference from FMA-F19 performance data, polymers derived from CAS 88752-37-8 are expected to achieve water contact angles exceeding 120°, placing them in the high-performance tier of fluorinated coatings [2]. This makes the monomer a valuable additive for boosting the hydrophobicity of acrylic, methacrylic, or polyurethane coatings used in textiles, architectural finishes, and electronics enclosures. Its branched structure may also disrupt crystallization, potentially improving film clarity compared to linear long-chain analogs.

Design of Amphiphilic Block Copolymers for Self-Assembling Surface Modifiers

The hydroxyl group provides a convenient site for initiating controlled polymerizations or for post-polymerization conjugation, enabling the synthesis of well-defined amphiphilic block copolymers. Such copolymers, where one block is the highly fluorinated segment and another is hydrophilic (e.g., poly(ethylene glycol)), can self-assemble at interfaces to create surfaces with both low adhesion and fouling-release properties, relevant for marine coatings or biomedical devices [3].

Research and Development of Next-Generation Fluorinated Materials with Reduced Environmental Persistence Concerns

While the target compound contains a long perfluoroalkyl chain, its branched structure and hydroxyl functionality may offer pathways to degradation or functionalization that are not available to linear analogs. In academic and industrial R&D settings focused on finding alternatives to legacy long-chain perfluoroalkyl substances (PFAS), this monomer serves as a model compound to investigate how branching and spacer group chemistry influence both performance and environmental fate [4]. This aligns with procurement in regulated industries seeking to understand structure-property-environment relationships.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Perfluoro-7-methyloctyl)-2-hydroxypropyl methacrylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.